
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol is a fluorinated aromatic compound with the molecular formula C10H2F7S It is a derivative of naphthalene, where seven hydrogen atoms are replaced by fluorine atoms, and one hydrogen atom is replaced by a thiol group (-SH) at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol can be synthesized through several methods. One common approach involves the fluorination of naphthalene derivatives followed by thiolation. The general synthetic route includes:
Fluorination: Naphthalene is subjected to fluorination using reagents such as elemental fluorine (F2) or other fluorinating agents like Selectfluor. This step results in the formation of heptafluoronaphthalene.
Thiolation: The heptafluoronaphthalene is then reacted with thiolating agents such as thiourea or hydrogen sulfide (H2S) under specific conditions to introduce the thiol group at the second position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination and thiolation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorescence properties.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol involves its interaction with molecular targets through its thiol group and fluorinated aromatic ring. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorinated aromatic ring can interact with hydrophobic regions of biomolecules, influencing their behavior and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6,7-Heptafluoronaphthalene: Lacks the thiol group, making it less reactive in certain chemical reactions.
1,2,3,4,5,6,7,8-Octafluoronaphthalene: Contains an additional fluorine atom, which can influence its chemical properties and reactivity.
1,2,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde: Contains an aldehyde group instead of a thiol group, leading to different reactivity and applications.
Uniqueness
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol is unique due to the presence of both the highly electronegative fluorine atoms and the reactive thiol group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
124017-53-4 |
|---|---|
Formule moléculaire |
C10HF7S |
Poids moléculaire |
286.17 g/mol |
Nom IUPAC |
1,3,4,5,6,7,8-heptafluoronaphthalene-2-thiol |
InChI |
InChI=1S/C10HF7S/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H |
Clé InChI |
APARNOZKVPNZSU-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


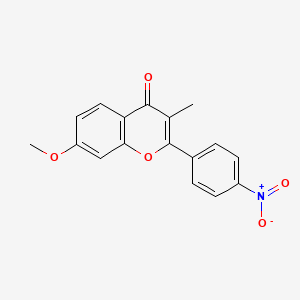




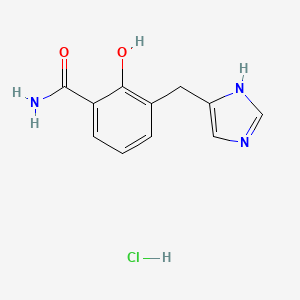
![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)

![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
![1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol](/img/structure/B14287204.png)
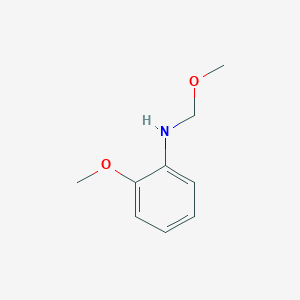
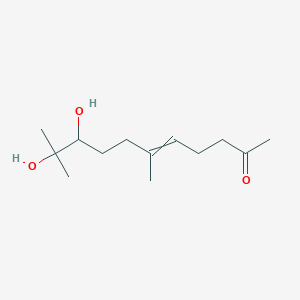
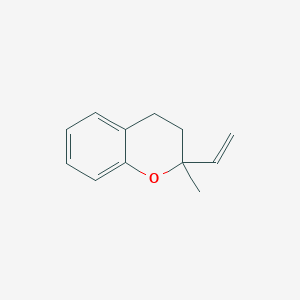
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)
